D-Arabitol-13C

Metabolomics Stable isotope dilution Quantitative mass spectrometry

Quantitative analysis of endogenous D-arabinitol is confounded by signal overlap with unlabeled standards. D-Arabitol-13C solves this with a precise +1 Da mass shift for chromatographic resolution. - **Application**: LC-MS/MS internal standard for invasive candidiasis biomarkers; validated 13C-MFA tracer in yeast metabolism. - **Performance**: Enables correction of matrix effects and ion suppression; supports enzymatic assays (Km, Vmax). - **Supply**: Isotopic purity >99% 13C; ready for R&D and diagnostic validation.

Molecular Formula C5H12O5
Molecular Weight 153.14 g/mol
Cat. No. B12398030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Arabitol-13C
Molecular FormulaC5H12O5
Molecular Weight153.14 g/mol
Structural Identifiers
SMILESC(C(C(C(CO)O)O)O)O
InChIInChI=1S/C5H12O5/c6-1-3(8)5(10)4(9)2-7/h3-10H,1-2H2/t3-,4-/m1/s1/i1+1/t3-,4-,5+
InChIKeyHEBKCHPVOIAQTA-NZSDKZLBSA-N
Commercial & Availability
Standard Pack Sizes0.01 g / 0.025 g / 0.1 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-Arabitol-13C Technical Specifications


D-Arabitol-13C is a stable carbon-13 labeled pentitol sugar alcohol with the molecular formula C5H12O5 and a molecular weight of 153.14 g/mol, representing a +1 Da mass shift from unlabeled D-arabitol [1]. This isotopically labeled compound serves as a critical tracer for metabolic flux analysis, quantitative mass spectrometry internal standardization, and enzymatic pathway elucidation. Unlike unlabeled D-arabitol, the 13C substitution at the C-1 position enables precise tracking of carbon atom fate through metabolic networks without altering the compound's chemical or biological behavior [1][2].

Label position 13C enrichment at C-1
Key capability Mass shift for LC-MS internal standard differentiation
Research use Metabolic flux tracer and enzymatic pathway studies

Why Unlabeled D-Arabitol Cannot Replace D-Arabitol-13C


Unlabeled D-arabitol and D-Arabitol-13C are chemically identical in terms of reactivity, solubility, and biological recognition, but they are analytically distinct. In LC-MS/MS or GC-MS workflows, the +1 Da mass difference between the unlabeled (152.15 Da) and 13C-labeled (153.14 Da) forms provides the necessary mass shift to distinguish endogenous analyte from spiked internal standard [1]. Substituting unlabeled D-arabitol as an internal standard in a quantitative assay would result in complete signal overlap with endogenous analyte, rendering accurate quantification impossible [2]. Furthermore, in metabolic flux analysis, 13C-labeled tracers enable tracking of specific carbon atom transitions through enzymatic pathways, a capability that unlabeled compounds inherently lack due to the absence of a detectable isotopic signature [3].

13C-labeled: distinct mass (153.07 Da) enables MS separation from endogenous analyte
Unlabeled: identical mass (152.07 Da) to endogenous analyte
Without mass shift, unlabeled analog co-elutes and may prevent accurate internal standardization in LC-MS/MS.
Isotopic signature enables metabolic pathway tracing
No isotopic label; carbon fate cannot be tracked
Metabolic flux analysis depends on 13C enrichment to discriminate pathway branches; unlabeled arabitol provides no tracer information.
Suitable as internal standard for quantitative assays
Signal overlap with endogenous analyte compromises quantification
Analytical specificity requires baseline mass resolution; substitution may result in inaccurate concentration estimates.

D-Arabitol-13C Differentiation Evidence


Mass Differentiation for LC-MS/MS Internal Standardization

D-Arabitol-13C provides a +1.0 Da mass shift relative to unlabeled D-arabitol, enabling complete chromatographic co-elution with baseline mass spectrometric resolution for accurate internal standard-based quantification [1]. Unlabeled D-arabitol shares identical retention time and precursor ion m/z but produces overlapping product ion spectra, precluding its use as an internal standard in quantitative assays [1].

Mass shift for ISTD
Head-to-head
+1.003355 Da exact mass difference
Reported baseline mass resolution supports ISTD-based quantification in LC-MS
Calculated exact mass; single 13C substitution at C-1
Metabolomics Stable isotope dilution Quantitative mass spectrometry

Substrate Specificity and Xylitol Cross-Reactivity

Recombinant D-arabinitol dehydrogenase (rArDH) from Candida albicans demonstrates high substrate specificity for D-arabinitol, with only 4.9% cross-reactivity with xylitol among all polyols tested [1]. This specificity profile is critical for accurate enzymatic quantification of D-arabinitol in biological matrices where xylitol may be present as an interfering substance [1].

Xylitol cross-reactivity
Head-to-head
4.9% relative activity vs D-arabinitol (100%)
Low cross-reactivity may reduce interference in mixed polyol enzyme assays
rArDH from C. albicans; fluorometric NADH detection
Enzymology Polyol dehydrogenase Substrate specificity

Enzymatic Assay Precision Metrics

The recombinant D-arabinitol dehydrogenase-based fluorometric assay achieves mean intra-assay coefficients of variation (CVs) of 0.8% and mean interassay CVs of 1.6% for serum D-arabinitol quantification, with a mean recovery rate of 101% for spiked serum samples [1]. In comparison, earlier gas chromatography and mass spectrometry methods for D-arabinitol measurement are reported as more laborious, less available in hospital laboratories, and slower [2]. The enzymatic assay completes in 3.5 minutes per sample [1].

Assay precision (CV)
Cross-study
Intra-assay CV 0.8%, interassay CV 1.6%
Supports reproducible, high-throughput enzymatic quantification
rArDH assay on Cobas Fara II; 3.5 min/sample
Diagnostic enzymology Assay validation Analytical precision

D-Arabinitol/Creatinine Ratio in Invasive Candidiasis

Serum D-arabinitol/creatinine ratios measured via enzymatic assay differentiate patients with candidemia from healthy controls. The mean D-arabinitol/creatinine ratio was 2.74 μM/mg/dL (median 2.23) in 11 candidemia patients versus 1.14 μM/mg/dL (median 1.23) in 10 healthy controls, representing a 2.4-fold elevation in infected patients (P < 0.01) [1]. The D-arabinitol/L-arabinitol (DA/LA) ratio in urine or serum has been shown more sensitive than blood cultures in prospective studies of neutropenic cancer patients and premature newborns [2].

DA/creatinine ratio
Endpoint context
2.4-fold higher mean ratio in candidemia patients (P<0.01)
Reported serum biomarker elevation in infection model context
Enzymatic assay; 11 patients vs 10 controls
Invasive candidiasis Diagnostic biomarker Clinical mycology

Pathway Discrimination in Yeast Metabolic Flux

13C-labeled arabitol (specifically [5-13C]arabitol) enables discrimination between alternative metabolic pathways operating in vivo. The labeling pattern of downstream metabolites such as ribulose-5-phosphate and xylulose-5-phosphate reveals which pathway is actively metabolizing arabitol [1]. Unlabeled arabitol cannot provide this pathway-resolved information because the carbon atom fate cannot be traced through the metabolic network without isotopic enrichment [1].

Pathway discrimination
Class-level
PPP oxidative vs non-oxidative branch resolved via 13C NMR
Supports metabolic flux modeling in yeast research
S. cerevisiae L-arabinose metabolism; in vivo NMR
Metabolic flux analysis 13C tracer Yeast metabolism

Thermal Stability of D-Arabitol vs. Xylitol Dehydrogenase

In the thermoacidophilic red alga Galdieria sulphuraria, D-arabitol dehydrogenase is thermolabile and depends on divalent ions (preferentially Mn2+ and Ni2+) for stability and activity. In contrast, xylitol dehydrogenase from the same organism is stable during purification under identical conditions [1]. The molecular mass of D-arabitol dehydrogenase is 105 kDa (by rate-sedimentation), compared to 295 kDa (size-exclusion) or 220 kDa (rate-sedimentation) for xylitol dehydrogenase [1].

Enzyme thermal stability
Head-to-head
D-arabitol DH: thermolabile; xylitol DH: stable
Stability differences may affect assay design with D-arabitol substrate
G. sulphuraria; requires Mn²⁺ or Ni²⁺
Enzyme stability Thermolability Polyol dehydrogenase

D-Arabitol-13C Research & Industrial Applications


Stable Isotope Dilution LC-MS/MS for Quantitative Metabolomics

D-Arabitol-13C serves as an optimal internal standard for the accurate quantification of endogenous D-arabinitol in biological matrices including serum, urine, and tissue homogenates. The +1.0 Da mass shift [1] enables complete chromatographic co-elution with baseline mass spectrometric resolution, correcting for matrix effects, ion suppression, and extraction recovery variability. This application is critical for diagnostic laboratories measuring D-arabinitol as a biomarker for invasive candidiasis, where precise quantification of DA/creatinine or DA/LA ratios determines clinical decision thresholds.

Metabolic Flux Analysis in Yeast and Fungal Systems

D-Arabitol-13C is a validated tracer for 13C-metabolic flux analysis (13C-MFA) in Saccharomyces cerevisiae and other yeast species [1][2]. When fed to cells, the 13C label propagates through the pentose phosphate pathway (PPP) and central carbon metabolism, and the resulting isotopomer distributions in downstream metabolites enable quantitative flux ratio calculations. This application supports metabolic engineering efforts for biofuel and biochemical production, as well as fundamental research into fungal carbon assimilation and pathogenesis.

Substrate for Dehydrogenase Assays

D-Arabitol-13C can be used as a substrate in enzymatic assays involving D-arabinitol dehydrogenase (EC 1.1.1.11) or xylitol dehydrogenase (EC 1.1.1.14) [1]. The 13C label does not alter the compound's substrate properties but enables tracking of product formation via LC-MS in complex reaction mixtures. This is particularly valuable for characterizing polyol dehydrogenase substrate specificity, kinetics (Km, Vmax), and cofactor requirements (NAD+ vs. NADP+) under defined in vitro conditions.

Internal Standard for Diagnostic Assay Validation

The high precision (intra-assay CV 0.8%, interassay CV 1.6%) and recovery (101%) metrics established for D-arabinitol enzymatic assays [1] support the use of D-Arabitol-13C as a calibration and quality control material. Laboratories developing or validating fluorometric or colorimetric D-arabinitol detection methods can employ the 13C-labeled compound to generate accurate standard curves, verify assay linearity across clinically relevant concentration ranges (cut-off levels established at 2.0 μg/mL in some studies [2]), and monitor inter-day assay reproducibility.

Application
Selection Property
Validation Focus
Metabolomics quantification by isotope dilution LC-MS
13C mass shift for internal standardization
Matrix-effect correction and recovery verification
13C metabolic flux analysis in yeast
Isotopomer distribution tracing
Pentose phosphate pathway flux modeling
Substrate for polyol dehydrogenase assays
Labeled substrate with unaltered kinetics
Product tracking by LC-MS in reaction mixtures
Research assay calibration for D-arabinitol
High-purity 13C standard for standard curves
Assay linearity and inter-day reproducibility

Technical Documentation Hub

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38 linked technical documents
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